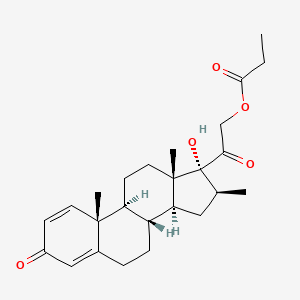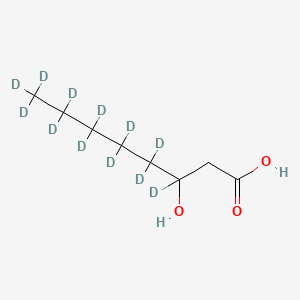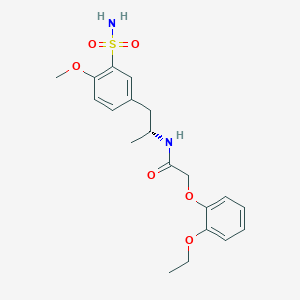
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is a bioactive small molecule with the molecular formula C20H31NaO5S and a molecular weight of 406.51 g/mol . This compound is a steroid sulfate, which is a derivative of androstenediol, a naturally occurring steroid. It is primarily used in research settings for its various biological activities .
Preparation Methods
The synthesis of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate typically involves the sulfation of androstenediol. The reaction conditions often include the use of steroid sulfotransferase enzymes, which facilitate the transfer of a sulfate group to the hydroxyl group at the 3-position of the steroid backbone . Industrial production methods may involve similar enzymatic processes but on a larger scale, ensuring the purity and consistency of the product .
Chemical Reactions Analysis
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, altering the compound’s biological activity.
Reduction: The sulfate group can be reduced to a hydroxyl group, reverting the compound back to androstenediol.
Substitution: The sulfate group can be substituted with other functional groups, potentially modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and analytical studies.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating hormonal disorders.
Industry: It is used in the development of enzyme inhibitors and activators, contributing to the study of enzyme kinetics and drug development
Mechanism of Action
The mechanism of action of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate involves its interaction with steroid receptors and enzymes. The compound can be desulfated back into androstenediol by steroid sulfatase, which then exerts its effects by binding to androgen and estrogen receptors . This interaction influences various cellular pathways, including those involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is unique compared to other steroid sulfates due to its specific structure and biological activity. Similar compounds include:
Androstenediol sulfate: Another steroid sulfate with similar metabolic pathways but different biological effects.
3-Beta-hydroxyandrost-5-en-17-one sulfate: A related compound with distinct chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with steroid receptors and its potential therapeutic applications.
Properties
Molecular Formula |
C20H31NaO5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]methyl sulfate |
InChI |
InChI=1S/C20H32O5S.Na/c1-19-9-7-15(21)11-13(19)3-5-16-17-6-4-14(12-25-26(22,23)24)20(17,2)10-8-18(16)19;/h3,14-18,21H,4-12H2,1-2H3,(H,22,23,24);/q;+1/p-1/t14-,15+,16+,17+,18+,19+,20-;/m1./s1 |
InChI Key |
MUQVMLXPEXHRLV-VJHODUHXSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2COS(=O)(=O)[O-])CC=C4[C@@]3(CC[C@@H](C4)O)C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2COS(=O)(=O)[O-])CC=C4C3(CCC(C4)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)






![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
